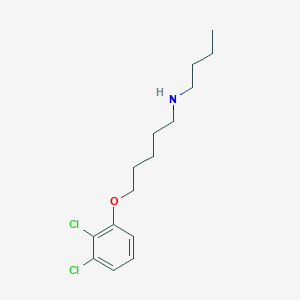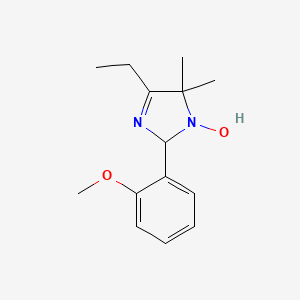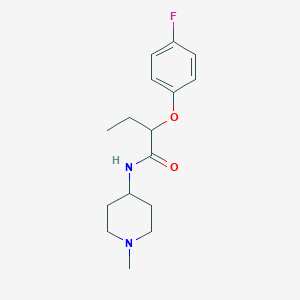![molecular formula C21H24N2O5S B5019618 1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5019618.png)
1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of tetrahydroquinoline derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline involves the inhibition of various signaling pathways that are responsible for cell growth and survival. This compound inhibits the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. It also inhibits the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of various anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities with high yield and purity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One of the major directions is to study its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its full potential in the field of medicine.
Conclusion:
This compound is a promising compound that has shown potential applications in various scientific research studies. Its synthesis method has been optimized to produce high yields of the compound with purity greater than 95%. This compound has shown potential applications in the field of cancer research and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various signaling pathways that are responsible for cell growth and survival. However, further research is needed to fully understand the potential of this compound in the field of medicine.
Synthesemethoden
The synthesis method of 1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 4-methoxy-3-nitrobenzoic acid with morpholine and triethylamine in the presence of a catalyst. The resulting compound is then treated with sodium hydride and 1,2,3,4-tetrahydroquinoline to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with purity greater than 95%.
Wissenschaftliche Forschungsanwendungen
1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has shown potential applications in various scientific research studies. One of the major applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-9-8-17(15-20(19)29(25,26)22-11-13-28-14-12-22)21(24)23-10-4-6-16-5-2-3-7-18(16)23/h2-3,5,7-9,15H,4,6,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOWUHOZSZWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B5019550.png)
![N~2~-acetyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5019556.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5019564.png)

![1-[(2,4-dichlorophenoxy)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B5019591.png)



![ethyl 7-methyl-5-[5-(3-nitrophenyl)-2-furyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5019611.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)

![1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5019622.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5019628.png)
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5019640.png)